molecular formula C21H23N3O2 B15001840 2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide

2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide

Cat. No.: B15001840
M. Wt: 349.4 g/mol
InChI Key: WNLJCIDFAUAVJQ-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H23N3O2/c1-14(2)20-22-12-13-24(20)17-10-8-16(9-11-17)23-21(25)18-7-5-6-15(3)19(18)26-4/h5-14H,1-4H3,(H,23,25)

InChI Key

WNLJCIDFAUAVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3C(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common approach is to start with a benzamide derivative and introduce the methoxy and methyl groups through electrophilic substitution reactions. The imidazole ring can be introduced via a coupling reaction with an appropriate imidazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The methoxy and methyl groups can modulate the compound’s lipophilicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-3-methylbenzamide: Lacks the imidazole ring, resulting in different chemical properties and biological activities.

    N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide: Lacks the methoxy and methyl groups, affecting its reactivity and applications.

Uniqueness

The presence of both the methoxy and methyl groups, along with the imidazole ring, makes 2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide unique. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.

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